3-Methylhexane is a branched-chain hydrocarbon with the molecular formula . It is an isomer of heptane and has two enantiomers, designated as (R)-3-methylhexane and (S)-3-methylhexane, making it chiral. The compound features a methyl group attached to the third carbon of a hexane chain, contributing to its unique structural properties. It appears as a clear, colorless liquid with a boiling point of approximately 91 °C and a melting point of about -119 °C .
3-Methylhexane primarily undergoes combustion reactions, producing carbon dioxide and water vapor when burned in the presence of oxygen. The complete combustion reaction can be represented as follows:
Additionally, it can participate in hydrogenation reactions, where alkenes derived from 3-methylhexane react with hydrogen gas in the presence of a catalyst to form saturated hydrocarbons .
3-Methylhexane can be synthesized through various methods:
3-Methylhexane is utilized in several applications:
Research on the interactions of 3-methylhexane primarily focuses on its behavior under various catalytic conditions. For instance, studies have investigated its oxidation reactions and how it interacts with catalysts like copper and iron in producing carboxylic acids or alcohols. These studies help understand the reactivity patterns of branched alkanes compared to their linear counterparts .
3-Methylhexane shares structural similarities with several other alkanes. Here are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Hexane | Straight-chain alkane; no branching | |
2-Methylhexane | Methyl group at the second carbon; less steric hindrance | |
2,2-Dimethylpentane | Two methyl groups at the second carbon; highly branched | |
2,3-Dimethylpentane | Methyl groups at second and third carbons; chiral |
The uniqueness of 3-methylhexane lies in its specific branching pattern and chirality, which differentiate it from these similar compounds .
Flammable;Irritant;Health Hazard;Environmental Hazard